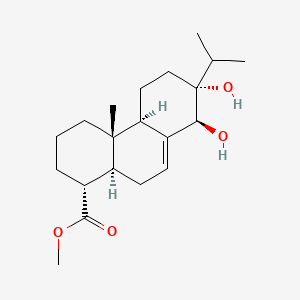
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is a complex organic compound belonging to the diterpenoid family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an isopropyl side chain. It is derived from natural sources, particularly from the resin of coniferous trees, and has been studied for its various chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- typically involves several steps, starting from simpler diterpenoid precursors. The process often includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Isomerization: Conversion of double bonds to achieve the desired configuration.
Functional Group Modification: Addition of the isopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources followed by purification. Advanced techniques such as chromatography and crystallization are employed to isolate the compound in its pure form. Large-scale synthesis may also utilize biotechnological methods, including microbial fermentation, to produce the compound more efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Applications De Recherche Scientifique
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of natural resins and varnishes.
Mécanisme D'action
The mechanism by which Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- exerts its effects involves interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopimaric Acid: Another diterpenoid with similar structural features but different functional groups.
Abietic Acid: Shares the diterpenoid backbone but lacks the specific hydroxyl and isopropyl groups.
Uniqueness
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is unique due to its specific hydroxylation pattern and the presence of an isopropyl group, which confer distinct chemical and biological properties compared to other diterpenoids.
This detailed article provides a comprehensive overview of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
22552-62-1 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
methyl (1R,4aS,4bR,7R,8S,10aS)-7,8-dihydroxy-4a-methyl-7-propan-2-yl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O4/c1-12(2)20(23)11-9-16-13(17(20)21)7-8-15-14(18(22)24-4)6-5-10-19(15,16)3/h7,12,14-17,21,23H,5-6,8-11H2,1-4H3/t14-,15+,16+,17+,19+,20-/m1/s1 |
Clé InChI |
UJSIFMLXENIXBA-PUDAJJFRSA-N |
SMILES isomérique |
CC(C)[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)[C@@H]1O)O |
SMILES canonique |
CC(C)C1(CCC2C(=CCC3C2(CCCC3C(=O)OC)C)C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


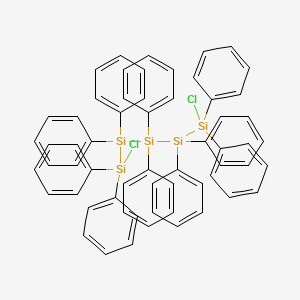
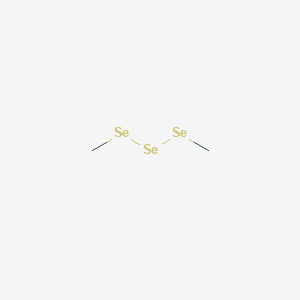

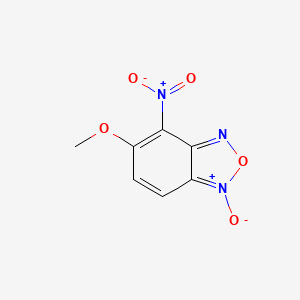


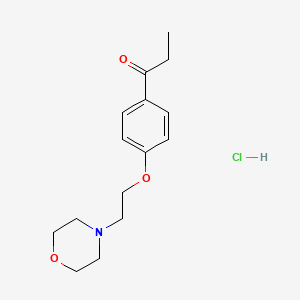

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
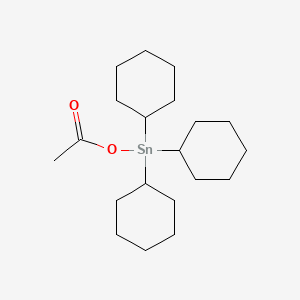

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)


